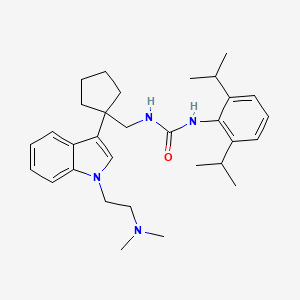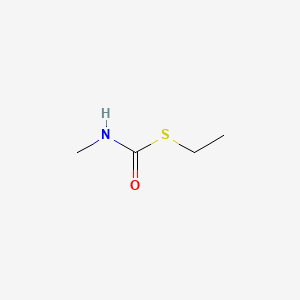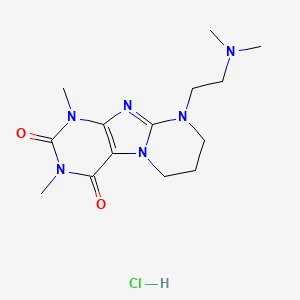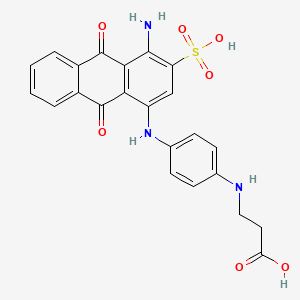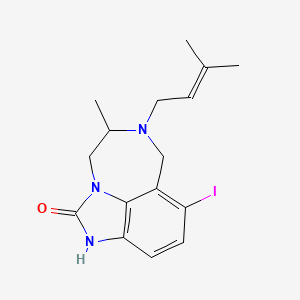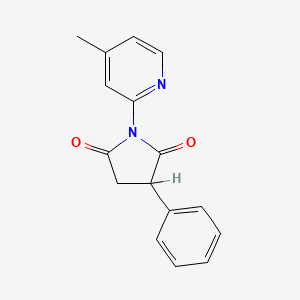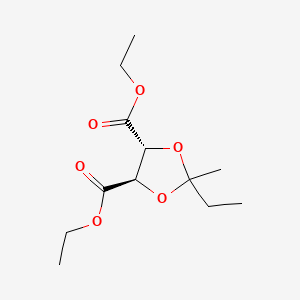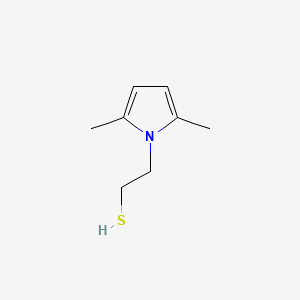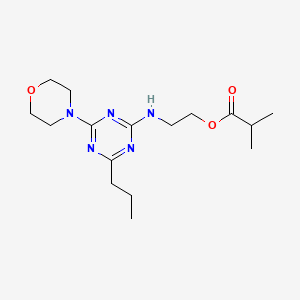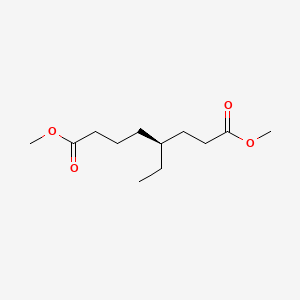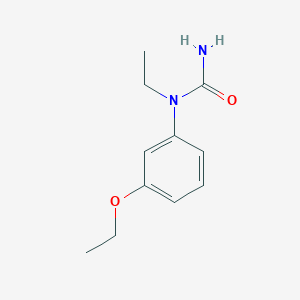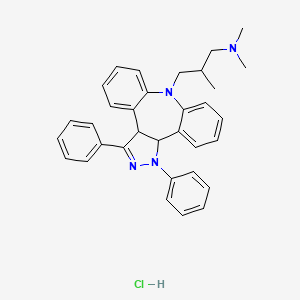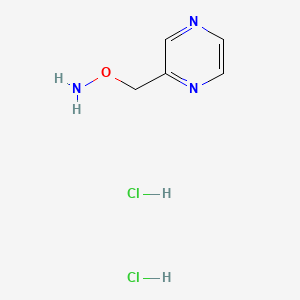
2-((Aminooxy)methyl)pyrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Aminooxy)methyl)pyrazine dihydrochloride is a chemical compound with the molecular formula C5H7N3O.2ClH and a molecular weight of 198.05 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Aminooxy)methyl)pyrazine dihydrochloride typically involves the reaction of pyrazine derivatives with aminooxy compounds. One common method includes the reaction of pyrazine with hydroxylamine derivatives under controlled conditions to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or water, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((Aminooxy)methyl)pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the aminooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives .
Scientific Research Applications
2-((Aminooxy)methyl)pyrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-((Aminooxy)methyl)pyrazine dihydrochloride involves its interaction with molecular targets in biological systems. The aminooxy group can form covalent bonds with specific enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((Aminooxy)methyl)pyrazine dihydrochloride include:
2-Methylpyrazine: A simpler pyrazine derivative with different reactivity and applications.
Piperazine derivatives: Compounds with a similar nitrogen-containing ring structure but different functional groups and biological activities.
Uniqueness
This compound is unique due to its aminooxy functional group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other pyrazine and piperazine derivatives .
Properties
CAS No. |
36821-75-7 |
|---|---|
Molecular Formula |
C5H9Cl2N3O |
Molecular Weight |
198.05 g/mol |
IUPAC Name |
O-(pyrazin-2-ylmethyl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C5H7N3O.2ClH/c6-9-4-5-3-7-1-2-8-5;;/h1-3H,4,6H2;2*1H |
InChI Key |
FUVKTPRGYJLRDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)CON.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


